3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
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Properties
IUPAC Name |
3-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-21-17(24)16-15(12-7-3-4-8-13(12)19-16)20-18(21)25-11-14(23)22-9-5-2-6-10-22/h3-4,7-8,19H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTURPRJKKIEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976799 | |
| Record name | 3-Methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-65-3 | |
| Record name | 3-Methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrimidoindoles and features a unique thienopyrimidine core. The IUPAC name is 3-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6-phenylthieno[3,2-d]pyrimidin-4-one. Its molecular formula is , and it has a molecular weight of 373.46 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidoindoles exhibit significant antimicrobial properties. For instance, a study evaluating various thiazol-4-one and thiophene-bearing pyrazole derivatives found that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 5a | 0.25 | S. epidermidis |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that pyrimidoindoles can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . For example, compounds from this class have shown selective activity against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction.
Case Study: Inhibition of Tumor Growth
In a study involving human breast cancer cells, treatment with pyrimidoindole derivatives resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been linked to its ability to inhibit cyclooxygenase enzymes (COX-I and COX-II). A recent study reported that certain derivatives exhibited IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory effects . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Table 2: COX Inhibition Potency of Pyrimidoindoles
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism and inflammatory processes.
- Receptor Modulation : It can interact with specific receptors or proteins that regulate cellular signaling pathways associated with cancer progression and inflammation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one demonstrate promising anticancer properties. The structural motifs present in the compound may interact with various cellular mechanisms involved in cancer progression. For instance, derivatives of indole and pyrimidine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Neuropharmacology
The presence of the piperidine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters. Such interactions could lead to the development of new treatments for neurodegenerative diseases or psychiatric disorders .
Anticonvulsant Properties
The anticonvulsant activity of similar compounds has been documented, suggesting that this compound may also exhibit this property. Preliminary studies on related piperidine derivatives showed effectiveness in reducing seizure activity in animal models .
Synthesis Techniques
The synthesis of this compound involves multi-step organic reactions that can yield high purity and yield. These methods typically include the formation of the pyrimidine core followed by functionalization with piperidine and thiol groups .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or indole portions of the molecule can significantly alter its pharmacological profile, allowing for targeted drug design aimed at specific therapeutic areas .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
